molecular formula C6H9NO2 B1601495 1-(3-Methylisoxazol-5-yl)ethanol CAS No. 71502-43-7

1-(3-Methylisoxazol-5-yl)ethanol

Cat. No. B1601495
CAS RN: 71502-43-7
M. Wt: 127.14 g/mol
InChI Key: QLOCZOGQZFCJAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(3-Methylisoxazol-5-yl)ethanol” involves several steps. The condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux affords ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate. This compound is then treated with excess hydrazine hydrate in ethanol to furnish 3-hydrazinyl-N-(5-methylisoxazol-3-yl)-3-oxopropanamide.


Molecular Structure Analysis

The molecular structure of “1-(3-Methylisoxazol-5-yl)ethanol” is represented by the formula C6H9NO2. It is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving “1-(3-Methylisoxazol-5-yl)ethanol” are diverse. Research on the synthesis of imidazole, coumarin, and isoxazole containing new triheterocyclic compounds and their derivatives sheds light on the broad range of therapeutic values these molecules may possess.


Physical And Chemical Properties Analysis

“1-(3-Methylisoxazol-5-yl)ethanol” is a light yellow oil . It has a molecular weight of 127.14 g/mol . The boiling point of this compound is not explicitly mentioned in the search results .

Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been used in drug discovery research .

Eco-friendly Synthetic Strategies

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . In view of the drawbacks associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .

Mechanism of Action

Target of Action

1-(3-Methylisoxazol-5-yl)ethanol, also known as MIH, is a derivative of isoxazole. Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.

Biochemical Pathways

. These effects suggest that isoxazole derivatives, including 1-(3-Methylisoxazol-5-yl)ethanol, may affect multiple biochemical pathways.

Result of Action

. These effects suggest that 1-(3-Methylisoxazol-5-yl)ethanol may have similar effects at the molecular and cellular levels.

properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOCZOGQZFCJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513006
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylisoxazol-5-yl)ethanol

CAS RN

71502-43-7
Record name 1-(3-Methylisoxazol-5-yl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71502-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 5.2 mL (84.9 mmol) of acetaldehyde oxime, 6.7 mL (85.5 mmol) of 3-butyn-2-ol, and 1.2 mL (8.6 mmol) of Et3N in 20 mL of CH2Cl2 at 0° C. was added 275 mL of NaOCl over a period of 2 h 45 min. The ice bath was removed and stirring was continued at r.t. for 18 h. Chloroform was added, and the layers were separated. The organic layer was extracted with CHCl3 (2×) and with the extract of a mixture of (80 mL CHCl3: 10 mL H2O: 10 mL MeOH) (2×). The combined extracts were dried over Na2SO4, filtered and concentrated. Purification by flash silica gel chromatography (2% MeOH/CHCl3) provided 2.2 g of 1-(3-methylisoxazol-5-yl)ethanol as an orange-yellow oil in 20% yield.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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